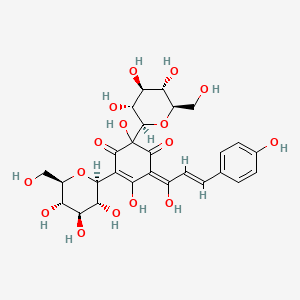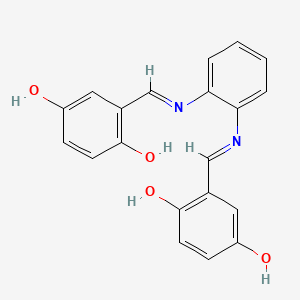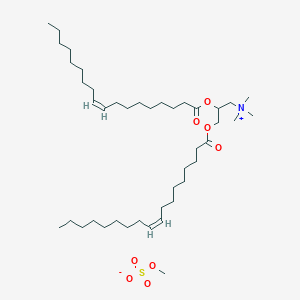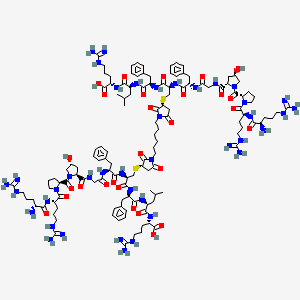![molecular formula ¹³CC₅H₁₂O₆ B1146200 D-[1-2H]Mannose CAS No. 115973-81-4](/img/structure/B1146200.png)
D-[1-2H]Mannose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-[1-2H]Mannose is a deuterated form of D-mannose, a simple sugar and a monosaccharide closely related to glucose. Its molecular formula is C6H12O6, and it exists as a six-carbon sugar, or hexose. Structurally, D-mannose is an epimer of glucose, differing only in the orientation of the hydroxyl group on the second carbon atom . D-mannose is naturally found in various fruits and vegetables and is known for its role in glycosylation processes and its potential health benefits, particularly in the prevention of urinary tract infections .
作用机制
Target of Action
D-[1-2H]Mannose, also known as (2R,5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, primarily targets uropathogenic Escherichia coli (E. coli) that invades urothelial cells and forms quiescent bacterial reservoirs . E. coli is the main causative organism in urinary tract infections (UTIs), affecting a significant proportion of adult women .
Mode of Action
D-Mannose acts by inhibiting the bacterial adhesion to the urothelium . It can inhibit the bacterial adhesion to the urothelium, thereby preventing bacterial adherence to the uroepithelial cells . The D-mannose-based inhibitors can block uropathogenic E. coli adhesion and invasion of the uroepithelial cells .
Biochemical Pathways
D-Mannose is involved in the O-mannosylation pathway for protein post-translational modification . O-Linked mannose (O-mannose) glycans are initiated by covalent linkage of mannose to the hydroxyl oxygen of a serine or threonine amino acid residue . O-Mannose may then be extended by the addition of other monosaccharides and functional groups to form a variety of glycan structures .
Pharmacokinetics
D-Mannose is rapidly absorbed and reaches the peripheral organs in about 30 minutes, then is excreted by the urinary tract .
Result of Action
The result of D-Mannose’s action is the prevention of urinary tract infections (UTIs). By inhibiting the adhesion of bacteria to the urothelium, D-mannose mimics urothelial barrier function . By binding free D-mannose in the urine rather than proteins on the vesical cell’s surface, bacteria are trapped in the urinary flow and consequently eliminated by the urinary tract .
Action Environment
The action of D-Mannose is influenced by the urinary environment. When excreted in urine, D-Mannose potentially inhibits E. coli from attaching to the urothelium and causing infection . The effectiveness of D-Mannose in reducing the risk of UTI and its recurrence has been noted in clinical evidence . The sugar content of d-mannose should be considered as it competes with glucose for the same transporter and hexokinase .
生化分析
Biochemical Properties
D-[1-2H]Mannose is involved in several biochemical reactions, primarily as a substrate for enzymes involved in glycosylation processes. It interacts with enzymes such as phosphomannose isomerase, which converts D-mannose-6-phosphate to D-fructose-6-phosphate, and mannose-6-phosphate isomerase, which catalyzes the interconversion of mannose-6-phosphate and fructose-6-phosphate . These interactions are essential for the synthesis of glycoproteins and glycolipids, which are critical for cell membrane integrity and signaling.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in glycosylation and to modulate cell signaling pathways related to immune response and inflammation . Additionally, this compound can impact cellular metabolism by altering the flux of metabolites through glycolytic and pentose phosphate pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For example, it binds to phosphomannose isomerase, facilitating the conversion of mannose-6-phosphate to fructose-6-phosphate . This interaction is crucial for maintaining the balance of sugar phosphates within the cell. This compound also influences enzyme activity by acting as an allosteric modulator, thereby affecting the overall metabolic flux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to modulate cellular functions, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance glycosylation processes and improve immune response . At high doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and adverse impacts on liver function. These threshold effects highlight the importance of careful dosage optimization in experimental settings.
准备方法
Synthetic Routes and Reaction Conditions
D-mannose can be synthesized through several methods, including chemical synthesis and biotransformation. One common chemical synthesis method involves the isomerization of D-glucose using molybdic acid or molybdate as a catalyst . This process requires careful control of reaction conditions to maximize yield. Another approach involves the use of microbial enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase to convert D-glucose or D-fructose into D-mannose .
Industrial Production Methods
Industrial production of D-mannose often relies on biotransformation processes due to their efficiency and sustainability. These methods utilize enzymes derived from various microorganisms to catalyze the conversion of biomass raw materials, such as coffee grounds, konjac flour, and acai berry, into D-mannose . Enzymatic hydrolysis is a preferred method for large-scale production due to its high specificity and lower environmental impact compared to chemical synthesis .
化学反应分析
Types of Reactions
D-mannose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different derivatives and for its application in various fields.
Common Reagents and Conditions
Oxidation: D-mannose can be oxidized using reagents such as nitric acid or bromine water to produce D-mannonic acid.
Reduction: Reduction of D-mannose can be achieved using sodium borohydride or hydrogen in the presence of a catalyst to yield D-mannitol.
Substitution: Substitution reactions often involve the use of halogenating agents or other nucleophiles to replace hydroxyl groups on the mannose molecule.
Major Products
The major products formed from these reactions include D-mannonic acid, D-mannitol, and various substituted mannose derivatives. These products have significant applications in the pharmaceutical and food industries .
科学研究应用
D-mannose has a wide range of scientific research applications across various fields:
相似化合物的比较
Similar Compounds
D-glucose: An epimer of D-mannose, differing only in the orientation of the hydroxyl group on the second carbon atom.
D-galactose: Another hexose sugar with a similar structure but different functional properties.
D-fructose: A ketohexose that can be isomerized to produce D-mannose.
Uniqueness of D-mannose
D-mannose is unique due to its specific role in preventing bacterial adhesion, which is not a common property among other similar sugars . Its ability to act as a glyconutrient and its applications in preventing urinary tract infections make it particularly valuable in both medical and industrial contexts .
属性
IUPAC Name |
(2R,5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4?,5?,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-QBVPYQBTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H](C(C([C@@H](O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one](/img/structure/B1146135.png)

![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)
